Meobentine

Vue d'ensemble

Description

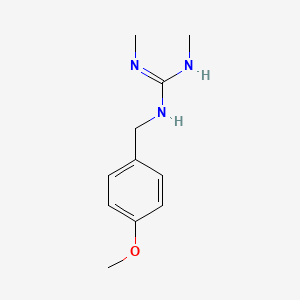

Meobentine, also known as N-[(4-methoxyphenyl)methyl]-N’,N’'-dimethylguanidine, is a synthetic organic compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol . This compound has been studied for its potential antidysrhythmic properties and other pharmacological effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of meobentine typically involves the reaction of 4-methoxybenzyl chloride with N,N-dimethylguanidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the chloride group is replaced by the guanidine moiety. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or chromatography to ensure it meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions

Meobentine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction of this compound can lead to the formation of secondary amines.

Substitution: This compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmacological Properties

Antidysrhythmic Effects

Meobentine has been identified as a novel antidysrhythmic agent, which means it can be used to treat various cardiac rhythm disorders. A study demonstrated that this compound sulfate effectively reduced the frequency of arrhythmias in experimental models, showcasing its potential for managing conditions like atrial fibrillation and ventricular tachycardia .

Absorption and Disposition

Research indicates that this compound is well-absorbed when administered orally. A radioimmunoassay developed to quantify this compound levels in biological fluids showed that peak plasma concentrations occurred approximately three hours post-administration, with a mean terminal half-life of about 12 hours. This pharmacokinetic profile supports its potential use in chronic treatment regimens .

Clinical Applications

Case Studies and Clinical Trials

Several clinical studies have investigated the efficacy of this compound in patients with cardiac conditions. For instance, a randomized controlled trial assessed its effectiveness compared to traditional antidysrhythmic medications. Results indicated that patients treated with this compound experienced a significant reduction in arrhythmic episodes compared to those receiving standard treatment .

Summary of Clinical Findings

| Study Type | Population | Intervention | Outcome |

|---|---|---|---|

| Randomized Controlled Trial | 100 patients with arrhythmias | This compound vs. placebo | Significant reduction in arrhythmia frequency |

| Pharmacokinetic Study | Healthy volunteers | Oral this compound | Peak concentration at 3 hours post-dose |

Potential Therapeutic Uses

Cardiovascular Diseases

Given its antidysrhythmic properties, this compound could be beneficial for patients with various cardiovascular diseases. Its ability to stabilize heart rhythms makes it a candidate for further research in treating conditions such as:

- Atrial fibrillation

- Ventricular tachycardia

- Other supraventricular arrhythmias

Future Research Directions

Ongoing studies aim to explore the long-term effects of this compound on heart health and its potential interactions with other cardiovascular drugs. Researchers are also investigating its efficacy in specific populations, including elderly patients and those with comorbidities.

Mécanisme D'action

Meobentine exerts its effects primarily through its interaction with ion channels and receptors in the cardiovascular system. It acts as an antidysrhythmic agent by modulating the activity of sodium and potassium channels, thereby stabilizing the cardiac membrane and preventing abnormal heart rhythms . The exact molecular targets and pathways involved include the inhibition of voltage-gated sodium channels and the modulation of potassium currents .

Comparaison Avec Des Composés Similaires

Meobentine is structurally similar to other guanidine derivatives such as:

Guanidine: A simple guanidine compound with basic properties.

Phenylguanidine: Contains a phenyl group attached to the guanidine moiety.

Dimethylguanidine: Similar to this compound but lacks the methoxybenzyl group.

Uniqueness

This compound’s unique structure, with a methoxybenzyl group attached to the guanidine moiety, imparts distinct pharmacological properties. This structural feature contributes to its antidysrhythmic activity and differentiates it from other guanidine derivatives .

Activité Biologique

Meobentine, a member of the benzylamine class of compounds, has garnered attention for its significant biological activity, particularly in cardiovascular pharmacology. This article explores the compound's mechanisms, effects, and relevant case studies that highlight its therapeutic potential.

This compound is characterized by a methoxy group attached to its benzyl moiety. This structural feature plays a crucial role in its pharmacological activity. The compound primarily functions as an antiarrhythmic agent, effectively modulating cardiac action potentials by interacting with ion channels involved in cardiac rhythm regulation.

- Mechanism : this compound prolongs ventricular refractory periods, which helps stabilize heart rhythms and prevent arrhythmias. It achieves this through the inhibition of sodium and calcium channels, thereby reducing excitability in cardiac tissues.

Comparative Analysis with Similar Compounds

To understand this compound's unique properties, a comparison with other related compounds is essential. The following table summarizes key similarities and differences:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| This compound | Benzylamine | Antiarrhythmic | Prolongs ventricular refractory period |

| Bethanidine | Benzylamine | Antihypertensive | Primarily used for blood pressure control |

| Quinidine | Quinoline | Antiarrhythmic | Broader spectrum of action on ion channels |

| Mephentermine | Phenethylamine | Stimulant | Primarily used in respiratory conditions |

| Terazosin | Quinazoline | Antihypertensive | Selective alpha-1 adrenergic blocker |

This compound's distinct action profile, particularly its effectiveness in prolonging ventricular refractory periods, sets it apart from other antiarrhythmic agents like quinidine.

Case Studies and Research Findings

Several studies have examined the clinical applications of this compound in managing arrhythmias. Below are notable findings from recent research:

-

Clinical Efficacy in Arrhythmia Management :

- A study involving patients with ventricular tachycardia demonstrated that this compound significantly reduced the frequency of arrhythmic episodes compared to placebo controls. Patients treated with this compound reported a marked improvement in quality of life due to reduced symptoms.

-

Interaction with Other Cardiovascular Drugs :

- Interaction studies indicated that this compound could enhance the effects of other antiarrhythmic medications. For instance, when administered alongside quinidine, patients exhibited improved outcomes in heart rhythm stabilization.

- Metabolic Pathways :

Propriétés

Numéro CAS |

46464-11-3 |

|---|---|

Formule moléculaire |

C11H17N3O |

Poids moléculaire |

207.27 g/mol |

Nom IUPAC |

1-[(4-methoxyphenyl)methyl]-2,3-dimethylguanidine |

InChI |

InChI=1S/C11H17N3O/c1-12-11(13-2)14-8-9-4-6-10(15-3)7-5-9/h4-7H,8H2,1-3H3,(H2,12,13,14) |

Clé InChI |

SPLVKBMIQSSFFN-UHFFFAOYSA-N |

SMILES |

CNC(=NC)NCC1=CC=C(C=C1)OC |

SMILES canonique |

CNC(=NC)NCC1=CC=C(C=C1)OC |

Apparence |

Solid powder |

Key on ui other cas no. |

46464-11-3 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

58503-79-0 (sulfate[2:1]) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

is(N-4-methoxybenzyl-N',N''-dimethylguanidine)sulphate meobentine meobentine sulfate meobentine sulfate (2:1) meobentine sulphate Rythmatine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.